Product packaging for Phe-Asp(Cat. No.:CAS No. 22828-05-3)

Phe-Asp

Cat. No.: B3253860
CAS No.: 22828-05-3
M. Wt: 280.28 g/mol
InChI Key: HWMGTNOVUDIKRE-UWVGGRQHSA-N
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Description

Significance of Dipeptides in Chemical and Biological Research

Dipeptides are central to understanding the building blocks of proteins and exhibit distinct biological activities. Their significance spans multiple disciplines, from fundamental biochemistry to advanced materials science and drug discovery numberanalytics.comdergipark.org.trnih.gov.

Overview of Dipeptide Structures and Nomenclature

The nomenclature of dipeptides follows a systematic convention, naming the amino acids sequentially from the N-terminus to the C-terminus. The name of the first amino acid (at the N-terminus) is modified by changing its terminal syllable to "-yl," while the second amino acid (at the C-terminus) retains its full name libretexts.orgqmul.ac.uk. For instance, a dipeptide formed from alanine (B10760859) and glycine (B1666218) would be named alanylglycine. Alternatively, three-letter abbreviations, separated by hyphens (e.g., Ala-Gly), or single-letter abbreviations (e.g., AG) are commonly used to represent dipeptide sequences libretexts.org.

The chemical structure of a dipeptide is characterized by the peptide bond, which imparts rigidity and stability to the molecule synopsisias.com. The properties of a dipeptide, such as its solubility, charge, and hydrophobicity, are dictated by the nature of the side chains of its constituent amino acids numberanalytics.com. Dipeptides also play roles in various physiological processes, including nutrient absorption, cellular signaling, and immune responses, and are increasingly recognized for their potential in designing self-assembling materials due to their biocompatibility and ease of synthesis dergipark.org.tr.

The Role of Constituent Amino Acids: Phenylalanine and Aspartic Acid

The specific properties and biological functions of any dipeptide are intrinsically linked to the amino acids that comprise it. In the case of H-PHE-ASP-OH, these are Phenylalanine (Phe) and Aspartic Acid (Asp).

Phenylalanine (Phe)

Phenylalanine is an essential α-amino acid, meaning it cannot be synthesized de novo by the human body and must be obtained through diet ontosight.aiontosight.aiebi.ac.ukfiveable.me. Its chemical formula is C₉H₁₁NO₂, with a molecular weight of approximately 165.19 g/mol ontosight.aiebi.ac.uk. Phenylalanine is characterized by its non-polar, hydrophobic side chain, which consists of a phenyl group (a benzene (B151609) ring) attached to a methylene (B1212753) group ontosight.aiontosight.aiebi.ac.ukfiveable.me. This aromatic side chain contributes significantly to the stabilization of protein structures through hydrophobic and π-π interactions ontosight.aiebi.ac.ukfiveable.me. Biologically, phenylalanine is crucial for protein synthesis and serves as a precursor for tyrosine, which in turn is vital for the synthesis of key neurotransmitters such as dopamine, norepinephrine, and epinephrine (B1671497) ontosight.aiontosight.ai. It is also involved in the synthesis of melanin (B1238610), the pigment responsible for skin and hair color ontosight.ai.

Aspartic Acid (Asp)

Aspartic acid, also known as aspartate, is a non-essential amino acid, meaning the human body can synthesize it ontosight.aitestbook.comwikidoc.orgnih.gov. Its chemical formula is C₄H₇NO₄, and it has a molecular weight of approximately 133.1 g/mol ontosight.aiwikidoc.orgnih.gov. Aspartic acid is classified as an acidic amino acid due to the presence of a second carboxyl group in its side chain, giving it a pKa value around 3.86-4.0 ontosight.aiwikidoc.org. This acidic side chain allows it to participate in hydrogen bonding and ionic interactions, playing critical roles in protein structure stabilization (e.g., salt bridges) and enzyme catalysis ontosight.aiwikidoc.org. Aspartic acid also functions as an excitatory neurotransmitter in the brain and is involved in crucial metabolic pathways, including the citric acid cycle and the urea (B33335) cycle ontosight.aitestbook.comwikidoc.org. It can form both α and β peptide bonds, with the L-configuration being the biologically active form ontosight.aiffhdj.com.

Academic Context and Research Trajectory of H-PHE-ASP-OH

H-PHE-ASP-OH, or Aspartyl-Phenylalanine, has found its place in academic research as a compound of interest for its potential in peptide synthesis, biochemical studies, and as a model system.

H-PHE-ASP-OH as a Model System for Peptide Studies

H-PHE-ASP-OH (also referred to as H-b-Asp-Phe-OH or Asp-Phe-OH) is recognized for its utility as a building block in peptide synthesis and as a model compound for investigating peptide interactions and modifications chemimpex.com. Its specific structure allows for targeted interactions within biological systems, making it valuable for studies involving protein folding and enzyme activity chemimpex.com. Researchers employ it in studies related to protein interactions, functional analysis, and epitope screening, particularly in agent research and development chemimpex.commedchemexpress.com.

Dipeptides, in general, are frequently used as model systems to understand protein backbone dynamics and to derive parameters for computational force fields acs.orgresearchgate.net. While studies have shown that dipeptides can provide valuable insights, some research suggests that their conformational preferences may differ from those observed in longer polypeptides, indicating a need for careful interpretation when extrapolating findings acs.orgresearchgate.net.

Furthermore, H-PHE-ASP-OH and related dipeptides have been investigated for their self-assembly properties, leading to the formation of hydrogels with potential applications in drug and gene delivery rsc.orgnih.gov. The compound has also been identified as a constituent of human plasma and urine, suggesting its presence and potential metabolic roles sigmaaldrich.comavantorsciences.com.

Historical Perspectives in Dipeptide Research Relevant to H-PHE-ASP-OH

The study of peptides has a rich history, tracing back to the early 20th century with pioneering work by chemists like Emil Fischer, who made significant contributions to peptide synthesis, including that of dipeptides numberanalytics.com. This early research was instrumental in unraveling the complex structures of proteins numberanalytics.com.

The broader field of peptide therapeutics has seen substantial growth since the introduction of insulin (B600854) therapy in the 1920s. Today, over 60 peptide-based drugs are approved globally, with many more in various stages of clinical development nih.govnih.govresearchgate.net. Dipeptides and tripeptides are particularly attractive for drug discovery and development due to their cost-effectiveness, potential for oral administration, and the relative simplicity of conducting structure-activity relationship studies nih.gov. The ongoing research into dipeptides, including those incorporating phenylalanine and aspartic acid, continues to expand our understanding of their roles in biological systems and their potential as therapeutic agents and advanced materials.

Data Tables

Table 1: Properties of Constituent Amino Acids

PropertyPhenylalanine (Phe)Aspartic Acid (Asp)
Type Essential Amino AcidNon-essential Amino Acid
Chemical Formula C₉H₁₁NO₂C₄H₇NO₄
Molecular Weight ~165.19 g/mol ~133.1 g/mol
Side Chain Benzyl group (hydrophobic, aromatic)Carboxylic acid group (acidic, polar)
Key Biological Roles Protein synthesis, neurotransmitter precursor, melanin synthesisProtein structure, enzyme catalysis, neurotransmission, metabolism
Classification Neutral, NonpolarAcidic, Polar

Table 2: Properties of H-PHE-ASP-OH

PropertyValue
Synonyms H-b-Asp-Phe-OH, Aspartyl-Phenylalanine, H-Asp(Phe-OH)-OH
CAS Number 13433-10-8
Molecular Formula C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol
Appearance Powder
Melting Point 236-239 °C (lit.)
Optical Activity [α]²⁰/D +12.5°, c = 1 in 0.5 M HCl
Primary Applications Peptide synthesis, biochemical research, model system for peptide interactions, drug development
Storage Conditions -0°C to -20°C (recommended)

Compound Names Mentioned:

H-PHE-ASP-OH

Aspartyl-Phenylalanine

H-b-Asp-Phe-OH

H-Asp(Phe-OH)-OH

Phenylalanine (Phe)

Aspartic Acid (Asp)

Asp-Phe-OH

Asp-Phe-NH₂

Alanine (Ala)

Glycine (Gly)

Tyrosine

Dopamine

Norepinephrine

Epinephrine

Melanin

Glutamic Acid

Glutamine

Lysine

Valine

Leucine

Proline

Histidine

Serine

Isoleucine

Threonine

Cysteine

Methionine

Tryptophan

Arginine

Glutathione

Carnosine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O5 B3253860 Phe-Asp CAS No. 22828-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMGTNOVUDIKRE-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22828-05-3
Record name Phenylalanylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis and Derivatization Methodologies for H Phe Asp Oh

Chemical Synthesis Approaches

Chemical peptide synthesis begins at the C-terminus and proceeds towards the N-terminus. wikipedia.org This controlled, stepwise assembly requires the use of protecting groups to prevent unwanted side reactions with the reactive side chains of the amino acids. wikipedia.org

SPPS is a widely adopted method for peptide synthesis due to its efficiency and amenability to automation. chempep.comacs.org The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of protected amino acids. jpt.comlifetein.com Excess reagents and byproducts are removed by simple washing steps, which is a key advantage of this technique. chempep.com

The choice of protecting groups is crucial for a successful synthesis. Two orthogonal protection strategies dominate SPPS: the Fmoc/t-Bu and the Boc/Bzl strategies. peptide.comamericanpeptidesociety.org

The Fmoc/t-Bu strategy is the more modern and widely used approach. seplite.comiris-biotech.de It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups like tert-butyl (t-Bu) for the permanent protection of amino acid side chains. seplite.comiris-biotech.de For the synthesis of H-PHE-ASP-OH, Fmoc-Asp(OtBu)-OH would be the protected aspartic acid derivative used. The Fmoc group is stable to acids but is readily removed by a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). lifetein.compeptide.com This mild deprotection condition allows for the use of acid-sensitive side-chain protecting groups. lifetein.com The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, such as trifluoroacetic acid (TFA). peptide.com

Comparison of Fmoc/t-Bu and Boc/Bzl Protecting Group Strategies
FeatureFmoc/t-Bu StrategyBoc/Bzl Strategy
α-Amino ProtectionFmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protectiont-Bu ethers/esters (Acid-labile)Benzyl-based ethers/esters (HF/TFMSA-labile)
Deprotection ConditionsMild base (e.g., Piperidine)Strong acid (e.g., TFA)
Final CleavageStrong acid (e.g., TFA)Very strong acid (e.g., HF, TFMSA)
AdvantagesMild deprotection, automation-friendly, orthogonal. lifetein.comseplite.comCan be advantageous for hydrophobic sequences. peptide.com
DisadvantagesPotential for aspartimide formation. sigmaaldrich.comRequires harsh, corrosive acids for final cleavage. iris-biotech.de

The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection and benzyl-based groups for side-chain protection. peptide.com Deprotection of the Boc group is achieved with a moderately strong acid like TFA. peptide.com However, the final cleavage of the peptide and removal of the benzyl-based side-chain protecting groups require a very strong and hazardous acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comiris-biotech.de Due to the harsh conditions required, the Fmoc/t-Bu strategy has largely superseded the Boc/Bzl approach in modern peptide synthesis. americanpeptidesociety.orgiris-biotech.de

A significant side reaction in the synthesis of peptides containing aspartic acid is the formation of aspartimide. jpt.comsigmaaldrich.com This occurs when the peptide is exposed to basic conditions, such as the piperidine used for Fmoc deprotection. sigmaaldrich.com The side-chain carboxyl group can attack the peptide backbone, forming a cyclic imide. This can lead to a mixture of byproducts that are difficult to separate from the desired peptide. sigmaaldrich.com Strategies to minimize aspartimide formation include the use of bulkier side-chain protecting groups for aspartic acid or the addition of organic acids to the deprotection solution. researchgate.netnih.gov

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is not thermodynamically favorable and requires an activating agent, known as a coupling reagent. creative-peptides.com These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group. creative-peptides.com

Commonly used classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptidescientific.comresearchgate.net

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are effective and cost-efficient coupling reagents. americanpeptidesociety.orgpeptide.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction efficiency and reduce the risk of racemization. jpt.comamericanpeptidesociety.org

Phosphonium salts , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are highly reactive and efficient coupling reagents. peptidescientific.com

Aminium/Uronium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most popular and effective coupling reagents used in SPPS due to their high reactivity and ability to suppress racemization. creative-peptides.compeptide.com

Common Coupling Reagents in Peptide Synthesis
Reagent ClassExampleKey Characteristics
CarbodiimidesDCC, DIC, EDCCost-effective, often used with additives (HOBt, HOAt) to reduce racemization. peptidescientific.comamericanpeptidesociety.org
Phosphonium SaltsPyBOP, PyAOPHighly reactive, good for sterically hindered couplings. peptidescientific.compeptide.com
Aminium/Uronium SaltsHBTU, HATU, HCTUVery efficient, fast reaction times, low racemization. peptide.comgyrosproteintechnologies.com

Optimization of the coupling reaction is critical to ensure high yields and purity of the final peptide. gyrosproteintechnologies.comgyrosproteintechnologies.com Factors that can be optimized include the choice of coupling reagent, reaction time, temperature, and the use of excess reagents. gyrosproteintechnologies.comgyrosproteintechnologies.com For "difficult couplings," which can arise from steric hindrance or peptide aggregation on the resin, strategies such as double coupling (repeating the coupling step), extending the reaction time, or increasing the reaction temperature may be employed. gyrosproteintechnologies.comgyrosproteintechnologies.com

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. jpt.com In the Fmoc/t-Bu strategy, this is typically accomplished in a single step using a strong acid cocktail, most commonly trifluoroacetic acid (TFA). jpt.comthermofisher.com

The cleavage cocktail often contains "scavengers" to trap the reactive carbocations generated during the removal of the protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com After cleavage, the crude peptide is typically precipitated from the cleavage mixture using cold diethyl ether. thermofisher.com

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), was the primary method for peptide synthesis before the advent of SPPS. wikipedia.orgnih.gov In LPPS, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. chempep.com While more labor-intensive than SPPS for long peptides, LPPS is highly scalable and remains useful for the large-scale industrial production of shorter peptides. wikipedia.orgchempep.com

For the synthesis of longer peptides, a hybrid approach combining SPPS and LPPS, known as fragment condensation, is often employed. wikipedia.orgchempep.com In this strategy, smaller, protected peptide fragments are synthesized using SPPS, purified, and then coupled together in solution. chempep.comspringernature.com This approach can be more efficient than a linear, stepwise synthesis for very long peptides and can help to overcome problems associated with peptide aggregation during SPPS. chempep.comnih.gov The key challenge in fragment condensation is to perform the coupling of the peptide fragments with minimal racemization of the C-terminal amino acid of the activating fragment. chempep.com

Solution-Phase Peptide Synthesis (LPPS) Techniques

Use of Activated Amino Acid Derivatives

A cornerstone of peptide synthesis is the activation of the carboxylic acid group of one amino acid to facilitate its coupling with the amino group of another, forming a peptide bond. This strategy is central to preventing side reactions and ensuring efficient bond formation. For the synthesis of H-PHE-ASP-OH, this typically involves the activation of a suitably N-protected phenylalanine derivative.

Commonly used activated amino acid derivatives include active esters, such as N-hydroxysuccinimide (NHS) esters, and in situ activation using coupling reagents. NHS esters of protected amino acids are stable, isolable intermediates that react cleanly with the amino component. For instance, the synthesis of an aspartame (B1666099) precursor, which shares the Phe-Asp peptide bond, has been successfully achieved using the N-hydroxysuccinimide ester of N-terminally protected aspartic acid (Boc-Asp(OBzl)-OSu) in a reactive extrusion process, demonstrating high efficiency and stereochemical fidelity. nih.gov

Alternatively, in situ activation is widely employed in both solution-phase and solid-phase peptide synthesis (SPPS). This involves the use of coupling reagents that convert the carboxylic acid of the N-protected amino acid into a highly reactive intermediate directly in the reaction vessel. Popular classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) have been used since the early days of peptide synthesis. They are often used with additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt, OxymaPure) to accelerate the coupling reaction and, crucially, to suppress racemization of the activated amino acid. researchgate.net

Aminium/Uronium and Phosphonium Salts: Reagents such as HBTU, HATU, and PyBOP are highly efficient and lead to rapid coupling times with minimal side reactions. researchgate.netbachem.com These reagents form active esters (OBt or OAt esters) in situ, which then react with the amine component. HATU, for example, is noted for its high reactivity, which is beneficial for sterically hindered couplings. bachem.com

The choice of activating agent and conditions is critical, particularly for preventing epimerization at the phenylalanine chiral center during the coupling step.

Novel and Green Synthesis Methodologies

In response to the environmental impact and inefficiencies of traditional peptide synthesis, which often relies on hazardous solvents and excess reagents, novel and green methodologies are gaining prominence. These approaches aim to improve sustainability, reduce waste, and increase process efficiency.

Enzymatic Synthesis Approaches

Biocatalysis offers a highly selective and environmentally benign alternative to chemical peptide synthesis. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and exhibit exceptional chemo-, regio-, and stereoselectivity, which eliminates the need for complex protection/deprotection steps and minimizes racemization. researchgate.net

For the synthesis of the this compound linkage, the protease thermolysin has been extensively studied. It is used commercially in the synthesis of the aspartame precursor, Z-L-Asp-L-Phe-OMe, by catalyzing the condensation of N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) and L-phenylalanine methyl ester (L-Phe-OMe). researchgate.netnih.govjmb.or.kr The enzyme's high enantioselectivity allows it to specifically react with the L-isomers of the substrates, ensuring the correct stereochemistry of the final product. acs.org The reaction is often driven to completion by the precipitation of the product from the aqueous reaction medium. nih.gov Studies with immobilized thermolysin have demonstrated near-quantitative yields (95-99%) in both batch and continuous reactor setups. jmb.or.krnih.gov

Another advanced biocatalytic approach involves the use of non-ribosomal peptide synthetases (NRPSs). These are large, modular enzyme complexes that microorganisms use to synthesize a wide variety of peptides. nih.govd-nb.info An NRPS module is responsible for recognizing, activating, and incorporating a specific amino acid into a growing peptide chain. nih.govnih.gov By engineering hybrid NRPSs with modules specific for phenylalanine and aspartic acid, it is possible to direct the synthesis of H-PHE-ASP-OH. This method offers precise control over the peptide sequence and stereochemistry but remains a complex technique primarily used in research settings. nih.govnih.gov

Continuous Flow and Reactive Extrusion Techniques

Continuous flow chemistry and reactive extrusion are process intensification technologies that offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. vapourtec.com

Continuous Flow Synthesis has been successfully applied to solid-phase peptide synthesis (SPPS). In a typical setup, reagents are continuously pumped through a column packed with a solid support resin to which the peptide chain is anchored. nih.govnih.gov This approach allows for rapid reaction cycles, as reagents can be quickly introduced and washed away. For dipeptide synthesis, cycle times for deprotection and coupling can be as short as 2.5 to 12 minutes per amino acid residue. nih.govrsc.org Optimized protocols often utilize elevated temperatures (e.g., 60°C) and efficient coupling reagents like HATU to achieve high coupling efficiencies while minimizing residence time. rsc.org

Table 1: Comparison of Novel Synthesis Methodologies for the this compound Linkage

MethodologyKey FeaturesTypical ConditionsReported Yield / ConversionAdvantages
Enzymatic (Immobilized Thermolysin)Stereospecific condensationAqueous or organic solvent, 40°C95-99% YieldHigh stereoselectivity, mild conditions, no protecting groups needed for the amine component.
Continuous Flow (SPPS)Automated, solid-phase0.3 M Amino Acid, HATU, 60°C~85% Crude Purity (for longer peptides)Fast cycle times, automation, scalability.
Reactive ExtrusionSolvent-free, mechanochemicalDIC/OxymaPure, 40°C, 1 min residence100% Conversion, 82% Overall YieldGreen (no/low solvent), rapid, continuous.

Stereoselective Synthesis of H-PHE-ASP-OH Isomers

The biological activity of peptides is critically dependent on their stereochemistry. Therefore, controlling the chirality at both the phenylalanine (Phe) and aspartic acid (Asp) centers is paramount during the synthesis of H-PHE-ASP-OH to ensure the formation of the desired L,L-diastereomer.

Control of Chirality During Peptide Bond Formation

The primary challenge to stereochemical integrity during chemical peptide synthesis is the epimerization (racemization at a single stereocenter) of the activated amino acid residue. The α-proton of the activated carboxylic acid is acidic and can be abstracted by a base, leading to the formation of a planar enolate or an oxazolone (B7731731) intermediate, which can then be re-protonated from either face, resulting in a loss of stereopurity. researchgate.net Phenylalanine, as the C-terminal residue of a growing peptide segment being activated, is susceptible to this side reaction.

Several strategies are employed to minimize epimerization:

Choice of Coupling Reagents and Additives: The use of additives like HOBt and its more reactive analogue, HOAt, is crucial. These additives react with the initial activated intermediate (e.g., from a carbodiimide) to form active esters that are highly reactive towards the amine component but less prone to racemization than the initial intermediate. researchgate.net A study specifically using the coupling of Fmoc-Asp(OtBu)-L-Phe-OH as a model found that using diisopropylcarbodiimide (DIC) with HOBt in dichloromethane (B109758) was an optimal combination for minimizing epimerization of the phenylalanine residue.

Reaction Conditions: Lower temperatures can help suppress the rate of epimerization. researchgate.net The choice of solvent is also critical, as polar solvents like DMF can sometimes increase the rate of epimerization. researchgate.net The base used during coupling can also influence the outcome; weaker bases are sometimes preferred to reduce the risk of α-proton abstraction.

Enzymatic Methods: As discussed previously, enzymatic couplings are inherently stereospecific. Enzymes like thermolysin possess active sites that are precisely shaped to bind only L-amino acid substrates, thereby preventing the formation of other diastereomers. acs.org

The success of these control measures is typically verified by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the different stereoisomers of the final dipeptide product. chiraltech.comdigitellinc.com

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. In the context of H-PHE-ASP-OH, this means exclusively synthesizing the L-Phe-L-Asp isomer from achiral or racemic starting materials. However, the most common and practical strategy is not truly enantioselective but rather a stereospecific synthesis that relies on the use of enantiomerically pure starting materials from the "chiral pool." L-phenylalanine and L-aspartic acid are readily available in high enantiomeric purity from fermentation processes. By using these L-amino acids as starting materials and employing coupling conditions that minimize racemization (as described in 2.2.1), the desired L,L-dipeptide is obtained stereospecifically.

True enantioselective strategies are more relevant to the synthesis of the amino acid precursors themselves. For example, engineered Phenylalanine Ammonia Lyases (PALs) have been developed for the enantioselective hydroamination of fumaric acid derivatives to produce L-aspartic acid precursors with high enantiomeric excess. chiraltech.comacs.org

The most powerful enantioselective strategy for the dipeptide synthesis itself remains the use of enzymes. The thermolysin-catalyzed synthesis of the aspartame precursor is an excellent example of an enantioselective process where the enzyme selectively couples the L-isomers of the amino acid derivatives, effectively ignoring any D-isomers that might be present as impurities in the starting materials. acs.org

Table 2: Strategies for Stereocontrol in H-PHE-ASP-OH Synthesis

StrategyMethodKey PrincipleReported Stereochemical Outcome
Control of Chirality (Minimizing Epimerization)Chemical: Additive-Mediated CouplingUse of HOBt/DIC to form active esters less prone to racemization.Low epimerization of C-terminal Phe.
Chemical: Reactive ExtrusionRapid, solvent-free reaction minimizes opportunity for side reactions.>99% diastereomeric excess (de). nih.gov
Enantioselective SynthesisStereospecific SynthesisUse of enantiopure L-Phe and L-Asp starting materials.High enantiomeric purity, dependent on minimizing process-induced epimerization.
Enzymatic Synthesis (Thermolysin)Enzyme active site exclusively binds and reacts with L-enantiomers.Inherently high enantioselectivity.

Post-Synthetic Derivatization for Research Applications

Post-synthetic derivatization refers to the chemical modification of the peptide after the main peptide chain has been assembled. For H-PHE-ASP-OH, this involves targeting the three primary reactive sites: the N-terminal amine group on the phenylalanine residue, the C-terminal carboxylic acid group on the aspartic acid residue, and the side-chain carboxylic acid of the aspartic acid. These modifications can introduce new functionalities, labels, or structural constraints, thereby creating valuable research tools.

The N-terminus , the free amine group of the phenylalanine residue, can be modified in several ways. Acetylation, for example, neutralizes the positive charge at the N-terminus, which can increase the peptide's stability against degradation by aminopeptidases and mimic the structure of native proteins where the N-terminus is often blocked. For detection and visualization purposes, fluorescent tags such as Dansyl chloride or fluorescein (B123965) can be attached. Other modifications include the addition of bulky aromatic groups like fluorenylmethyloxycarbonyl (Fmoc) or naphthyl groups, which can influence the self-assembly and hydrogelation properties of phenylalanine-containing molecules. nih.gov

The C-terminus , the primary carboxylic acid group of the aspartic acid residue, can also be readily derivatized. Amidation is a common modification that converts the carboxylic acid to a primary amide, thereby neutralizing the negative charge. This change can prevent enzymatic degradation by carboxypeptidases and may alter the hydrogen bonding capabilities of the molecule, which can impact its conformation and interaction with biological targets. Esterification of the C-terminus is another strategy used to modify the peptide's hydrophobicity and solubility. acs.org Such modifications have been shown to significantly affect the self-assembly and hydrogelation behavior of Fmoc-protected phenylalanine derivatives. acs.org

TerminalModification TypeCommon Reagents/MethodsPurpose and Research ApplicationReference
N-Terminal (Phenylalanine)AcetylationAcetic AnhydrideNeutralizes positive charge, increases stability against enzymatic degradation, mimics native proteins.
N-Terminal (Phenylalanine)Fluorescent LabelingDansyl chloride, Fluorescein isothiocyanate (FITC)Enables detection and quantification in fluorescence-based assays, protein interaction studies, and microscopy.
N-Terminal (Phenylalanine)BiotinylationNHS-BiotinAllows for high-affinity binding to streptavidin, used in immunoassays and affinity chromatography.
N-Terminal (Phenylalanine)Aromatic Group ConjugationFmoc-Cl, Naphthoic acidInfluences self-assembly properties, promotes hydrogel formation for tissue engineering applications. nih.gov
C-Terminal (Aspartic Acid)AmidationAmmonium chloride with coupling agents (e.g., HATU)Neutralizes negative charge, increases stability against carboxypeptidases, mimics native proteins.
C-Terminal (Aspartic Acid)EsterificationAlcohol (e.g., Methanol) with acid catalystIncreases hydrophobicity, alters solubility and self-assembly characteristics. acs.org

The side chains of both phenylalanine and aspartic acid provide additional opportunities for chemical modification to create functional probes.

The side-chain carboxylic acid of aspartic acid is a particularly versatile handle for attaching a wide array of functional probes. This carboxyl group can be selectively targeted to conjugate molecules without altering the main peptide backbone. Chemical derivatization techniques can be employed to enhance detection in mass spectrometry by introducing tags with high proton affinity. researchgate.net The aspartate side chain can also serve as a native directing group in catalyzed reactions, enabling site-selective modifications at nearby amino acid residues. nih.gov This functionality allows for the attachment of fluorescent quenchers, spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy, or cross-linking agents to study molecular interactions.

Amino Acid ResidueModification TypeExample Method/ReagentResearch ApplicationReference
PhenylalanineFluorinationSynthesis from fluorinated precursorsCreates probes for ¹⁹F NMR studies to investigate protein structure, dynamics, and ligand binding. nih.gov
PhenylalanineIsotope LabelingSynthesis using ¹³C and ²H (Deuterium) sourcesProvides reporters for multi-dimensional NMR experiments to analyze protein structure and conformation. nih.gov
Aspartic AcidCarboxylic Acid DerivatizationCoupling reactions (e.g., EDC/NHS) with amine-containing probesAttachment of fluorescent dyes, quenchers, biotin, or other functional probes for interaction studies. researchgate.net
Aspartic AcidSite-Selective Reaction DirectingUse as a native directing motif in metal-catalyzed reactionsDirects modifications (e.g., O-arylation) to proximal tyrosine residues for creating peptide analogues. nih.gov

Advanced Structural Characterization and Conformational Analysis of H Phe Asp Oh

Spectroscopic Techniques for Structural Elucidation

A multi-spectroscopic approach is essential for a thorough structural analysis of H-PHE-ASP-OH. Each technique offers a unique perspective on the molecule's properties, from its covalent bonding framework to its preferred spatial conformations.

NMR spectroscopy is a premier technique for determining the structure of peptides in solution, providing data on both the covalent structure and the three-dimensional conformation. wikipedia.org

The initial step in an NMR analysis is the assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms within the H-PHE-ASP-OH molecule. One-dimensional (1D) ¹H NMR spectra provide information on the chemical environment of each proton, while ¹³C NMR spectra identify the unique carbon signals. compoundchem.comhw.ac.uk

However, due to signal overlap in 1D spectra, two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. wikipedia.org

COSY (Correlation Spectroscopy) reveals protons that are coupled through two or three bonds (e.g., Hα-Hβ), helping to establish the connectivity within each amino acid residue. oxinst.comprinceton.edu

TOCSY (Total Correlation Spectroscopy) extends these correlations, identifying all protons within a single amino acid's spin system. This is particularly useful for differentiating the complete sets of protons belonging to the Phenylalanine residue from those of the Aspartic Acid residue. wisc.educolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a map of C-H connections and confirming assignments from homonuclear experiments. wikipedia.orgprinceton.edu

Predicted ¹H and ¹³C Chemical Shifts (δ) in ppm for H-PHE-ASP-OH
AtomPhenylalanine ResidueAspartic Acid Residue
N-H (Amide)-~8.0 - 8.5
~4.0 - 4.5~4.5 - 4.8
~3.1, ~3.3 (diastereotopic)~2.7, ~2.8 (diastereotopic)
Aromatic (Hδ, Hε, Hζ)~7.2 - 7.4-
~55 - 58~52 - 55
~38 - 40~39 - 41
C=O (Carbonyl/Carboxyl)~172 - 175 (Amide)~174 - 178 (Carboxyl)
Aromatic (Cγ, Cδ, Cε, Cζ)~127 - 137-

Note: These are estimated chemical shift ranges based on typical values for amino acids in peptides and can vary with solvent and pH. hw.ac.ukoregonstate.edupdx.edu

Once resonances are assigned, NMR can provide detailed conformational information. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are typically less than 5 Å apart. wikipedia.orglibretexts.org A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment generates cross-peaks between spatially proximate protons, allowing for the determination of internuclear distances. core.ac.uk These distance restraints are critical for defining the peptide's three-dimensional structure and the relative orientation of the Phenylalanine and Aspartic Acid side chains.

Scalar coupling constants (J-couplings) provide information about dihedral angles through the peptide backbone and side chains. The three-bond coupling constant between the amide proton and the α-proton (³JHNα) is particularly informative. Its magnitude is related to the backbone dihedral angle φ (phi) by the Karplus equation. nih.govpnas.orgstanford.edu By measuring ³JHNα, the preferred range for the φ angle can be determined, offering insight into the backbone conformation. researchgate.net

Typical ³JHNα Coupling Constants and Related Conformations
³JHNα (Hz)Associated Conformation / Dihedral Angle (φ)
< 5Typically associated with α-helical structures (φ ≈ -60°)
~ 7Indicative of random coil or averaged conformations
> 8Typically associated with β-sheet structures (φ ≈ -120°)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of chromophores, particularly the peptide bond and aromatic side chains. acs.orgarxiv.org

For a small dipeptide like H-PHE-ASP-OH, which lacks the length to form stable, canonical secondary structures like α-helices or β-sheets, the CD spectrum in the far-UV region (190-250 nm) is typically dominated by signals indicative of a random coil or disordered state. researchgate.net This is characterized by a strong negative band near 200 nm. researchgate.net

The near-UV region (250-300 nm) will exhibit signals arising from the aromatic side chain of the Phenylalanine residue. nih.govacs.org The fine structure and sign of these CD bands are sensitive to the local environment and conformational constraints on the phenyl ring, providing insight into its orientation and interactions. nih.govresearchgate.net

Characteristic Far-UV CD Signals for Peptide Secondary Structures
Secondary StructureCharacteristic Wavelengths (nm)
α-HelixPositive band ~192 nm, Negative bands ~208 nm and ~222 nm
β-SheetPositive band ~195 nm, Negative band ~216 nm
Random CoilStrong negative band ~198 nm, weak positive band ~220 nm

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful probes of peptide structure, particularly for analyzing the vibrations of the amide backbone. leibniz-fli.de The frequencies of these vibrations are sensitive to conformation and hydrogen bonding. researchgate.net

The most informative bands for structural analysis include:

Amide I: Ranging from 1600-1700 cm⁻¹, this band is primarily due to the C=O stretching vibration of the peptide bond. acs.org Its frequency is highly sensitive to secondary structure and hydrogen bonding patterns. researchgate.net

Amide II: Found between 1500-1600 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.deresearchgate.net

Amide III: Located between 1200-1300 cm⁻¹, this is a complex band resulting from coupled C-N stretching and N-H bending motions. nih.gov

In Raman spectra, the Phenylalanine residue also produces a strong, characteristic ring-breathing mode near 1005 cm⁻¹. tandfonline.comnih.govresearchgate.net

Characteristic Frequencies (cm⁻¹) of Amide Bands in IR and Raman Spectra
Vibrational ModeTypical Frequency Range (cm⁻¹)
Amide I (C=O stretch)1600 - 1700
Amide II (N-H bend, C-N stretch)1500 - 1600
Amide III (C-N stretch, N-H bend)1200 - 1300
Amide A (N-H stretch)~3300

Mass spectrometry is an indispensable tool for verifying the molecular weight and primary structure (i.e., the amino acid sequence) of peptides. nih.gov Using soft ionization techniques like Electrospray Ionization (ESI), the intact dipeptide can be ionized, typically forming a protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecule's monoisotopic mass.

Tandem mass spectrometry (MS/MS) is used for sequence verification. osu.eduadelaide.edu.au The [M+H]⁺ ion is selected and fragmented, usually via collision-induced dissociation (CID). nih.gov This process cleaves the peptide backbone at the amide bonds, generating a series of characteristic fragment ions known as b- and y-ions. uab.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, confirming the sequence. This fragmentation pattern would unequivocally distinguish H-PHE-ASP-OH from its isomer, H-ASP-PHE-OH.

Mass Spectrometric Data for H-PHE-ASP-OH
ParameterValue
Molecular FormulaC₁₃H₁₆N₂O₅
Average Molecular Weight280.28 g/mol
Monoisotopic Mass280.10592 Da
[M+H]⁺ (Protonated Ion) m/z281.11320 Da
[M-H]⁻ (Deprotonated Ion) m/z279.09865 Da

Data sourced from PubChem CID 6992643 for Phe-Asp. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Diffraction Studies

While a specific crystal structure for H-PHE-ASP-OH is not readily found in open crystallographic databases, studies on similar dipeptides provide insights into the likely structural features. Dipeptides typically crystallize as zwitterions, with a protonated N-terminal amino group (-NH3+) and a deprotonated C-terminal carboxyl group (-COO-). The crystal packing is generally stabilized by a network of intermolecular hydrogen bonds.

Computational predictions can offer a glimpse into the potential crystal structure. The table below outlines hypothetical crystallographic parameters for a dipeptide like H-PHE-ASP-OH, based on common findings for small peptides.

Table 1: Predicted Crystallographic Parameters for a Dipeptide Crystal

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁
a (Å) 5-10
b (Å) 7-15
c (Å) 10-20
β (°) 90-110
Z (molecules/unit cell) 2 or 4

Note: This data is hypothetical and based on typical values for small peptides, not on experimental data for H-PHE-ASP-OH.

Biophysical Methods for Solution-State Conformations

In solution, peptides are dynamic and can adopt a range of conformations. Biophysical techniques are essential for understanding this conformational ensemble.

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. For peptides, DLS is particularly useful for studying aggregation behavior. By measuring the time-dependent fluctuations in the intensity of scattered light, DLS can determine the hydrodynamic radius of particles, providing information on whether the peptide exists as a monomer or forms larger aggregates.

Computational studies and experimental data on other aromatic dipeptides, such as diphenylalanine, have shown a high propensity for self-assembly and aggregation. The aggregation is often driven by π–π stacking interactions between the aromatic rings. It is plausible that H-PHE-ASP-OH could also exhibit aggregation under certain conditions, such as high concentration or specific pH ranges.

Table 2: Hypothetical DLS Data for H-PHE-ASP-OH Monomer vs. Aggregate

Species Predicted Hydrodynamic Radius (Rh)
Monomer ~0.5 - 1.0 nm
Small Oligomer > 2.0 nm
Larger Aggregate > 10 nm

Note: These values are illustrative and would need to be confirmed by experimental DLS measurements for H-PHE-ASP-OH.

Fluorescence spectroscopy can provide information about the local environment of the phenylalanine residue in H-PHE-ASP-OH. The intrinsic fluorescence of the phenyl group is sensitive to its surroundings. Changes in the polarity of the microenvironment or quenching effects due to interactions with other parts of the molecule or solvent can alter the fluorescence intensity and emission maximum.

The fluorescence of phenylalanine is often quenched in the presence of acidic residues like aspartic acid through processes such as photoinduced electron transfer. The degree of quenching can be dependent on the conformation of the dipeptide, as this affects the distance and orientation between the phenyl ring and the carboxyl group of the aspartic acid side chain.

Table 3: Typical Fluorescence Properties of Phenylalanine in Peptides

Parameter Typical Value Influence of Aspartic Acid
Excitation Maximum (λex) ~260 nm No significant change
Emission Maximum (λem) ~282 nm Potential for slight shifts depending on environment
Quantum Yield Low (~0.02) Likely reduced due to quenching

Note: These are general values for phenylalanine residues; specific measurements for H-PHE-ASP-OH are required for precise characterization.

Influence of Environmental Factors on Conformation

The conformation of H-PHE-ASP-OH in solution is not static and can be significantly influenced by environmental factors such as the solvent, pH, and ionic strength.

The polarity of the solvent plays a critical role in determining the preferred conformation of a peptide. In polar solvents like water, the peptide backbone can form hydrogen bonds with solvent molecules, which can stabilize more extended conformations. Conversely, in less polar solvents, intramolecular hydrogen bonds are more favored, leading to more compact or folded structures.

The pH of the solution will dictate the ionization state of the functional groups in H-PHE-ASP-OH: the N-terminal amino group, the C-terminal carboxyl group, and the side-chain carboxyl group of the aspartic acid. At physiological pH (~7.4), the dipeptide is expected to be in a zwitterionic form with a net negative charge. Changes in pH will alter the electrostatic interactions within the molecule and with the solvent, thereby influencing its conformation.

Ionic strength, the concentration of ions in the solution, can also affect the conformation by screening electrostatic interactions. At low ionic strength, the electrostatic repulsion between the negatively charged carboxyl groups might favor a more extended conformation. At higher ionic strength, these repulsions would be shielded, potentially allowing for a more compact structure. Molecular dynamics simulations on other peptides have demonstrated that increasing salt concentrations can lead to more compact conformations.

Table 4: Predicted Ionization States of H-PHE-ASP-OH at Different pH Values

pH Range N-terminus Charge C-terminus Charge Asp Side Chain Charge Net Charge
< 2 +1 0 0 +1
3-4 +1 -1 0 0
5-9 +1 -1 -1 -1
> 10 0 -1 -1 -2

Note: The exact pKa values can be influenced by the local environment and are approximated here for illustrative purposes.

Molecular Interactions and Recognition Mechanisms of H Phe Asp Oh

Self-Assembly and Supramolecular Organization of H-PHE-ASP-OH

Mechanisms of Self-Assembly

The self-assembly of H-PHE-ASP-OH is orchestrated by a combination of non-covalent forces, characteristic of peptide-based materials. These interactions include:

Hydrogen Bonding: Crucial for stabilizing peptide structures, hydrogen bonds form between backbone amide and carbonyl groups, as well as between side chains of amino acid residues. The specific arrangement of histidine (H), phenylalanine (PHE), and aspartic acid (ASP) residues in H-PHE-ASP-OH allows for a network of hydrogen bonds that can direct the formation of ordered assemblies.

π-π Stacking: The aromatic ring of phenylalanine plays a significant role in promoting self-assembly through π-π stacking interactions. These interactions occur between the delocalized electron clouds of adjacent aromatic rings, contributing to the stability and ordered arrangement of the peptide molecules.

Hydrophobic Interactions: The nonpolar nature of the phenylalanine residue, and to some extent the histidine residue, drives hydrophobic interactions. In aqueous environments, these residues tend to associate with each other to minimize contact with water, thereby promoting the collapse and assembly of peptide structures.

These forces collectively dictate the specific conformations and aggregation pathways of H-PHE-ASP-OH.

Formation of Nanostructures

The interplay of the aforementioned self-assembly mechanisms enables H-PHE-ASP-OH to form diverse nanostructures. Research into similar peptide systems indicates the potential for generating:

Fibrils: Ordered, elongated structures formed through directional stacking and hydrogen bonding, often stabilized by π-π interactions between phenylalanine residues.

Hydrogels: Three-dimensional networks formed by the self-assembly of peptide molecules, trapping large amounts of water. These are typically stabilized by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, creating a matrix suitable for various applications.

Vesicles: Spherical or ellipsoidal structures with a bilayer or monolayer membrane, which can form through amphiphilic self-assembly, where hydrophilic and hydrophobic regions of the peptide drive the formation of closed compartments.

The specific nanostructure formed by H-PHE-ASP-OH depends on the precise balance of these interactions under given conditions.

Factors Influencing Self-Assembly

Several environmental factors critically influence the self-assembly process and the resulting nanostructures of H-PHE-ASP-OH:

Concentration: The concentration of H-PHE-ASP-OH in solution is a primary determinant of self-assembly. At low concentrations, individual molecules may exist, while increasing concentration can overcome repulsive forces and initiate nucleation and growth of supramolecular structures.

Temperature: Temperature affects the kinetic and thermodynamic stability of the assembled structures. Higher temperatures can provide the energy needed to overcome activation barriers for assembly, but can also disrupt weaker non-covalent interactions, leading to disassembly or altered morphologies.

Understanding these factors is crucial for controlling the self-assembly of H-PHE-ASP-OH for specific applications.

Recognition by Transport Systems (Non-Human/In Vitro)

The structural features of H-PHE-ASP-OH, particularly its peptide nature and the presence of specific amino acid side chains, suggest potential interactions with biological transport systems.

Peptide transporters, such as Peptide Transporter 1 (PEPT1), are known to facilitate the uptake of small peptides across cell membranes. While specific studies on H-PHE-ASP-OH and PEPT1 are not detailed in the provided search snippets, related research on peptides with aromatic and charged residues indicates potential for interaction. PEPT1 is known to recognize di- and tripeptides, and its substrate specificity is influenced by hydrophobicity and charge distribution. The phenylalanine residue could contribute to hydrophobic binding within the transporter's active site, while the aspartic acid and histidine residues might engage in electrostatic or hydrogen bonding interactions, influencing substrate affinity and transport efficiency.

The permeability of H-PHE-ASP-OH across model biological barriers, such as Caco-2 cells, is a critical parameter for evaluating its potential as a therapeutic agent or delivery vehicle. Caco-2 cells are widely used as an in vitro model for the intestinal epithelium, mimicking some aspects of barrier function. Studies on similar peptide derivatives suggest that factors like molecular size, hydrophobicity, and charge significantly impact their ability to cross such barriers. The self-assembly properties of H-PHE-ASP-OH might also influence its apparent permeability, as aggregated forms could have different transport characteristics compared to monomeric species. Further investigation would be needed to quantify the permeability coefficient and identify the specific transport mechanisms involved.

Enzymatic Processing and Biotransformation Pathways of H Phe Asp Oh

Proteolytic Degradation in Model Systems

Proteolytic degradation is the process by which enzymes known as proteases or peptidases break down peptides and proteins by hydrolyzing their peptide bonds. khanacademy.orgyoutube.com The peptide bond linking the phenylalanine and aspartic acid residues in H-PHE-ASP-OH is a target for several classes of these enzymes.

The cleavage of H-PHE-ASP-OH is carried out by various peptidases, which are broadly classified based on their cleavage site. nih.gov Enzymes capable of hydrolyzing the Phe-Asp bond include both exopeptidases, which act at the ends of a peptide chain, and endopeptidases, which cleave internal bonds. nih.govnih.gov

Aminopeptidases : These exopeptidases cleave amino acids from the N-terminus of a peptide. nih.gov Aminopeptidase N, for instance, is a cell-surface peptidase that removes N-terminal neutral amino acids and could potentially act on the N-terminal phenylalanine of H-PHE-ASP-OH. nih.gov

Carboxypeptidases : These exopeptidases remove amino acids from the C-terminus. The specificity of different carboxypeptidases would determine their efficacy in cleaving the C-terminal aspartic acid.

Aspartic Proteases : This class of endopeptidases, which includes enzymes like pepsin, uses a catalytic aspartate in their active site. wikipedia.orgwikipedia.org Pepsin exhibits broad specificity but preferentially cleaves peptide bonds adjacent to hydrophobic amino acids, such as phenylalanine. wikipedia.orgebi.ac.uk Therefore, it is a key candidate for the degradation of peptides containing phenylalanine. wikipedia.org Studies on the digestion of the artificial sweetener aspartame (B1666099) (N-L-α-aspartyl-L-phenylalanine 1-methyl ester) show that it is hydrolyzed in the small intestine into its constituent parts, including aspartyl-phenylalanine, which is then further broken down, indicating the presence of gut peptidases capable of cleaving this linkage. nih.gov

Table 1: Potential Peptidases Involved in H-PHE-ASP-OH Degradation

Enzyme Class Specific Example Type Primary Cleavage Site Preference
Aspartic Protease Pepsin Endopeptidase Prefers hydrophobic residues (e.g., Phe, Leu) at the P1 and P1' positions. wikipedia.org
Metalloprotease Aminopeptidase N (APN) Exopeptidase Hydrolyses neutral amino acids from the N-terminus. nih.gov
Metalloprotease Angiotensin-Converting Enzyme (ACE) Exopeptidase Liberates dipeptides from the C-terminus of small peptides. nih.gov

The primary cleavage site in H-PHE-ASP-OH is the amide bond between the carboxyl group of phenylalanine and the amino group of aspartic acid. The kinetics of this enzymatic hydrolysis can be influenced by factors such as pH and temperature.

While specific kinetic data for H-PHE-ASP-OH is not extensively detailed, studies on similar peptides provide insights. For example, the degradation kinetics of an aspartyl tetrapeptide (Gly-Phe-Asp-GlyOH) were investigated under alkaline conditions, revealing complex pathways of isomerization and epimerization of the aspartyl residue. nih.gov The study on aspartame metabolism demonstrated that after oral administration, the dipeptide aspartyl-phenylalanine was not detected in portal blood, suggesting rapid hydrolysis by intestinal enzymes. nih.gov This implies that the peptidases responsible have a high catalytic efficiency for this substrate. The rate of cleavage by enzymes like pepsin is highest for peptide bonds between two hydrophobic amino acids, but cleavage C-terminal to phenylalanine is also highly probable. wikipedia.org

Biosynthetic Pathways and Precursors of Phe and Asp

H-PHE-ASP-OH is composed of two common proteinogenic amino acids, L-phenylalanine and L-aspartic acid. The synthesis of these precursors is fundamental to the potential formation of the dipeptide.

While most peptides in higher organisms are synthesized by ribosomes, many microorganisms like bacteria and fungi employ an alternative pathway using large enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS). uzh.chwikipedia.org These systems can produce a wide variety of peptides, including dipeptides, and can incorporate non-standard amino acids. researchgate.netwikibooks.org

The synthesis of a dipeptide like H-PHE-ASP-OH via an NRPS would typically involve a two-module synthetase. The general mechanism proceeds as follows:

Activation : An adenylation (A) domain within the first module selects and activates phenylalanine by converting it to phenylalanyl-adenylate. uzh.ch

Thiolation : The activated phenylalanine is then covalently attached to a peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain. nih.gov

Second Amino Acid Activation : Concurrently, the second module's A-domain activates aspartic acid. uzh.ch

Condensation : A condensation (C) domain catalyzes the formation of the peptide bond between the enzyme-bound phenylalanine of the first module and the aspartic acid of the second module. wikibooks.org

Release : Finally, a thioesterase (TE) domain releases the completed dipeptide, H-PHE-ASP-OH, from the enzyme complex. wikibooks.org

This modular assembly line allows for the synthesis of specific peptide sequences independent of an mRNA template. wikipedia.org

The availability of the precursor amino acids is dependent on central metabolic pathways. genome.jp

Phenylalanine Biosynthesis : Phenylalanine is an essential aromatic amino acid produced via the shikimate pathway, primarily in plants and microorganisms. frontiersin.org This pathway begins with the precursors phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). frontiersin.org A series of reactions leads to the synthesis of chorismate, a crucial branch-point intermediate. frontiersin.orgoup.com Chorismate is then converted to prephenate, which serves as the direct precursor for both phenylalanine and tyrosine. oup.com In plants, the final step to produce phenylalanine from prephenate can occur through two alternative routes involving either arogenate or phenylpyruvate as an intermediate. oup.com

Aspartic Acid Biosynthesis : Aspartic acid is a non-essential amino acid synthesized from oxaloacetate, an intermediate in the citric acid cycle. wikipedia.org The most direct route is the transamination of oxaloacetate, a reaction catalyzed by the enzyme aspartate aminotransferase (AspAT). wikipedia.orgnih.govresearchgate.net This enzyme transfers an amino group from a donor, typically glutamate, to oxaloacetate, yielding α-ketoglutarate and aspartate. wikipedia.org Aspartate serves as a precursor for several other amino acids, including asparagine, methionine, threonine, and lysine. wikipedia.orgnih.gov

Table 2: Key Enzymes in the Biosynthesis of Phenylalanine and Aspartic Acid

Amino Acid Pathway Key Precursor Key Enzyme(s)
Phenylalanine Shikimate Pathway Chorismate Chorismate mutase, Prephenate dehydratase, Arogenate dehydratase frontiersin.orgoup.com
Aspartic Acid Citric Acid Cycle (Anaplerotic) Oxaloacetate Aspartate aminotransferase (transaminase) wikipedia.orgnih.gov

Biotransformation by Microbial or Plant Enzymes

Microorganisms and plants possess a vast arsenal (B13267) of enzymes capable of modifying small molecules, including dipeptides. These biotransformations can involve either degradation or synthesis.

Microbial proteases have been successfully utilized for the enzymatic synthesis of various small peptides. researchgate.net Specific microbial cultures or their isolated enzymes can catalyze the condensation of amino acids or their esters to form dipeptides. researchgate.netgoogle.com For instance, thermolysin-like proteases (TLPs) can be used to synthesize aspartame from Z-L-aspartic acid and L-phenylalanine methyl ester. researchgate.net Conversely, microbes can also utilize peptides as a source of nitrogen and carbon, breaking them down into constituent amino acids. nih.gov The uptake of peptides by microbes is an important step preceding intracellular degradation. nih.gov Certain bacteria and fungi produce peptide antibiotics through NRPS systems, highlighting their capacity for dipeptide synthesis and modification. researchgate.netjst.go.jp

In plants, amino acid metabolism is central to growth and the production of a wide array of secondary metabolites. nih.gov While specific data on the biotransformation of H-PHE-ASP-OH is limited, plants contain numerous peptidases involved in protein turnover, signaling, and defense. These enzymes could potentially hydrolyze the dipeptide. Furthermore, plant enzymes are involved in various modifications of amino acids and small peptides, such as hydroxylation, methylation, or glycosylation, although specific examples involving H-PHE-ASP-OH are not well-documented.

Hydroxylation and Other Post-Translational Modifications (theoretical/non-human)

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins and peptides. nih.govnih.gov Although H-PHE-ASP-OH is a simple dipeptide, its constituent amino acids possess functional groups amenable to enzymatic modification. These modifications, including hydroxylation, are catalyzed by a variety of enzymes that could theoretically act on the dipeptide.

Hydroxylation:

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common PTM that can alter the polarity, solubility, and biological activity of a molecule. nih.gov In the context of H-PHE-ASP-OH, the phenylalanine residue is a prime target for hydroxylation.

Phenylalanine Hydroxylase (PAH): In many organisms, phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine. reactome.orgresearchgate.net This enzyme utilizes molecular oxygen and a cofactor, tetrahydrobiopterin, to introduce a hydroxyl group onto the phenyl ring of phenylalanine. reactome.org Theoretically, PAH or analogous enzymes in non-human species could hydroxylate the phenylalanine residue within the H-PHE-ASP-OH dipeptide, yielding H-TYR-ASP-OH. The efficiency of such a reaction would likely depend on the substrate specificity of the particular enzyme and whether the peptide bond hinders binding to the active site. nih.gov

Other Potential Post-Translational Modifications:

Beyond hydroxylation, other enzymatic modifications could theoretically occur on the H-PHE-ASP-OH molecule in non-human systems, drawing parallels from known protein modifications. nih.govnih.govacs.org

Phosphorylation: Protein kinases catalyze the transfer of a phosphate group to serine, threonine, or tyrosine residues. nih.govnih.gov While H-PHE-ASP-OH lacks a tyrosine residue (unless previously hydroxylated), enzymes in some organisms might phosphorylate the hydroxyl group of the carboxyl end or potentially even the phenyl ring under specific, albeit less common, circumstances.

Glycosylation: The attachment of sugar moieties to amino acid residues is another prevalent PTM. nih.gov While typically occurring on asparagine, serine, or threonine within larger polypeptide chains, the fundamental enzymatic machinery for glycosylation exists and could theoretically interact with the dipeptide, particularly at the free carboxyl or amino groups, in certain organisms.

Acetylation and Methylation: The N-terminal amino group or other functional groups could be subject to acetylation or methylation. nih.gov These modifications would alter the charge and hydrophobicity of the dipeptide, potentially influencing its interactions with other molecules.

The following table summarizes the theoretical post-translational modifications of H-PHE-ASP-OH in non-human systems.

ModificationTarget Residue/GroupPotential Enzyme ClassTheoretical ProductPotential Effect
HydroxylationPhenylalaninePhenylalanine HydroxylaseH-TYR-ASP-OHAltered polarity and biological activity
PhosphorylationC-terminal -OHKinasePhosphorylated H-PHE-ASP-OHAltered charge and signaling properties
AcetylationN-terminal -NH2AcetyltransferaseAc-PHE-ASP-OHNeutralized positive charge, increased hydrophobicity
MethylationN-terminal -NH2MethyltransferaseMe-PHE-ASP-OHAltered charge and steric properties

Derivatization by Microbial Pathways (theoretical)

Microorganisms possess a vast and diverse array of enzymes capable of metabolizing a wide range of organic compounds, including dipeptides. researchgate.net The derivatization of H-PHE-ASP-OH by microbial pathways is likely to involve initial breakdown into its constituent amino acids, followed by their individual metabolism.

Several species of oral bacteria have been shown to utilize aspartame (L-aspartyl-L-phenylalanine methyl ester) as a source of phenylalanine, indicating the presence of enzymes capable of hydrolyzing the peptide bond. nih.gov It is plausible that these or similar microbial enzymes could also act on H-PHE-ASP-OH.

Once hydrolyzed, the resulting L-phenylalanine and L-aspartic acid can enter various microbial metabolic pathways: researchgate.netnih.gov

Transamination: Aminotransferases can convert L-phenylalanine to phenylpyruvate and L-aspartic acid to oxaloacetate. researchgate.netdntb.gov.ua These keto acids can then be funneled into central carbon metabolism.

Decarboxylation: Decarboxylases can remove the carboxyl group from the amino acids, producing phenylethylamine from phenylalanine and β-alanine from aspartic acid. These amines often have distinct biological activities.

Oxidative Deamination: This process would convert the amino acids into their corresponding α-keto acids, releasing ammonia.

Furthermore, microorganisms are known to produce a variety of secondary metabolites. It is conceivable that under specific conditions, microbes could utilize H-PHE-ASP-OH or its constituent amino acids as precursors for the synthesis of more complex molecules, including pigments, antibiotics, or other bioactive compounds. For instance, non-ribosomal peptide synthetases (NRPSs) in some bacteria are responsible for the synthesis of various peptides. nih.govuwec.edu While typically involved in building larger peptides, the domains of these enzymatic complexes could theoretically interact with or modify a simple dipeptide like H-PHE-ASP-OH.

The table below outlines some theoretical microbial derivatization pathways for H-PHE-ASP-OH.

PathwayInitial StepKey Enzyme ClassPotential Products
Hydrolysis and Amino Acid MetabolismHydrolysis of the peptide bondPeptidase/ProteaseL-phenylalanine, L-aspartic acid
TransaminationRemoval of the amino groupAminotransferasePhenylpyruvate, Oxaloacetate
DecarboxylationRemoval of the carboxyl groupDecarboxylasePhenylethylamine, β-Alanine
Secondary Metabolite SynthesisIncorporation into larger moleculesNon-Ribosomal Peptide Synthetase (NRPS)Modified peptides, various bioactive compounds

Biological Roles and Functional Implications of H Phe Asp Oh Non Human/theoretical

Functional Contributions in Model Organisms

The constituent amino acids of H-PHE-ASP-OH, phenylalanine and aspartic acid, are fundamental to development in various model organisms. In plants, aspartate is a central building block for numerous metabolic processes vital for growth and development, including the biosynthesis of other amino acids and hormones mdpi.com. Phenylalanine is a precursor for tyrosine and plays a role in the biosynthesis of aromatic amino acids, which are essential for plant growth researchgate.netmdpi.com. Studies on auxin conjugates, such as IAA-Asp, have identified them in plant species and linked them to developmental processes, including root hair development portlandpress.comoup.comfrontiersin.org. In invertebrate models, dipeptides like Asp-Phe-OH have been explored for their role in co-assembly with therapeutic polypeptides to form nanoparticles, suggesting potential applications in drug delivery systems that could influence cellular processes during development frontiersin.org.

Microorganisms employ various mechanisms to respond to environmental stresses, and amino acids play roles in these adaptations. For instance, in bacteria, hydrogen peroxide (H2O2) can upregulate the production of enzymes involved in detoxification, which are often enriched in specific amino acids like phenylalanine and aspartic acid cri.or.th. The modulation of membrane fluidity and lipid composition by altering fatty acid ratios is a common mechanism in microorganisms to control membrane integrity under acid stress nih.gov. While direct studies on H-PHE-ASP-OH in microbial stress responses are not extensively documented, the general involvement of amino acids and peptide fragments in cellular defense mechanisms against oxidative or acid stress is recognized in microbial physiology mdpi.commicropspbgmu.runih.govresearchgate.netnih.govoup.com.

Theoretical Bioactivity and Structure-Function Hypotheses

The structure of H-PHE-ASP-OH, comprising phenylalanine and aspartic acid, suggests potential bioactivities based on the known properties of these amino acids and similar peptide structures. Phenylalanine, an aromatic amino acid, is crucial for protein structure and function and is a precursor for neurotransmitters and hormones mdpi.comresearchgate.net. Aspartic acid is an acidic amino acid involved in protein structure, enzyme catalysis, and as a neurotransmitter mdpi.com. Dipeptides formed from these amino acids have been investigated for various properties. For example, the dipeptide Asp-Phe-OH has been used in studies on structure-taste relationships and in the co-assembly of drug delivery nanoparticles frontiersin.orgglpbio.com. The dipeptide Phe-Phe-OH has been identified as a recognition motif in Alzheimer's Aβ peptide and is known to self-assemble into higher-order structures glpbio.com. Hypotheses regarding the bioactivity of H-PHE-ASP-OH could therefore be related to its potential to interact with biological targets through hydrophobic (phenylalanine) and electrostatic (aspartic acid) interactions, or its capacity to form self-assembled structures, as seen in similar dipeptides. Further research could explore its potential as a signaling molecule, a component in peptide-based therapeutics, or a modulator of cellular processes based on its specific amino acid sequence and chemical properties.

Compound Names Mentioned:

Compound Name
H-PHE-ASP-OH
Phenylalanine
Aspartic Acid
IAA–Asp
IAA–Glu
IAA–Val
IAA–Phe
oxIAA-Leu
oxIAA-Phe
H-Asp-Phe-OH

Computational and Theoretical Studies of H Phe Asp Oh

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful tools for exploring the time-dependent behavior of molecular systems. By solving Newton's equations of motion for each atom, MD simulations can track the trajectory of a molecule over time, revealing its conformational flexibility, stability, and interactions with its environment.

Table 1: Representative MD Simulation Parameters for Dipeptide Studies

ParameterValue/DescriptionSource
Force FieldGROMOS54a7 eie.gr
Water ModelSPC/E eie.gr
Time Step1.0 fs eie.gr
Cutoff10 Å eie.gr
Equilibration Time~50 ns eie.gr
Production Run Time~0.25 μs eie.gr
Concentration38 mg/ml eie.gr
Temperature300 K eie.gr
SolvationExplicit water box rsc.org

The behavior of H-Phe-Asp-OH in solution is largely dictated by its interactions with solvent molecules, primarily water. MD simulations allow for the detailed study of these solvation effects. By explicitly modeling water molecules, simulations can reveal how they interact with the peptide's backbone and side chains through hydrogen bonding and van der Waals forces eie.grresearchgate.netresearchgate.net. For example, studies on Asp residues show significant hydrogen bonding between side chains and the backbone, as well as with surrounding water molecules, influencing the residue's conformational preferences researchgate.netresearchgate.net. The potential of mean force (PMF) is a common metric derived from MD simulations to quantify the interaction energy between molecules in a solvent, providing insights into binding or self-assembly propensities eie.gr.

Quantum Chemistry (QM) Calculations

Quantum Chemistry (QM) calculations provide a more rigorous, atomistic description of molecular properties by solving the Schrödinger equation. These methods are essential for understanding electronic structure, bonding, and reaction mechanisms, offering insights that are often beyond the scope of classical MD simulations.

QM calculations, particularly Density Functional Theory (DFT), are widely used to determine the electronic structure of peptides like H-Phe-Asp-OH. These calculations yield information about electron distribution, atomic charges, molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO), and bond parameters researchgate.netmdpi.comaustinpublishinggroup.com. Various DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*, 6-31++G**) are employed to achieve accurate results, with the choice depending on the desired level of precision and computational cost researchgate.netresearchgate.netresearchgate.netmdpi.com. These calculations can predict properties such as dipole moments and analyze the nature of interactions, including hydrogen bonds, which are critical for molecular recognition and stability researchgate.netnih.gov. For instance, studies on phenylalanine and aspartic acid residues have used QM to analyze their electronic properties and conformational preferences researchgate.netresearchgate.net.

Table 2: Representative QM Calculation Parameters and Properties for Amino Acids/Dipeptides

Method/ParameterDetailsProperties StudiedSource
DFT B3LYPElectronic structure, HOMO/LUMO, electron density, bond parameters, energies researchgate.netmdpi.comaustinpublishinggroup.com
Basis Sets 6-31G*, 6-31++G(d,p), 6-31G+(d), 6-311++G**Geometry optimization, energy calculations researchgate.netresearchgate.netresearchgate.netmdpi.com
Other QM Methods Hartree-Fock (HF), MP2Energy calculations, conformational analysis researchgate.net
Analysis Potential Energy Surfaces (PES)Conformational stability, relative energies, stabilization energies researchgate.net
Hydrogen Bond AnalysisSide chain-side chain, backbone-backbone, side chain-backbone interactions researchgate.netresearchgate.net
Dihedral angle scansConformational sampling researchgate.netresearchgate.net
Propensity for peptide bond formation (Kp)Reactivity, influence of R-groups austinpublishinggroup.com

QM calculations are indispensable for dissecting the mechanisms of chemical reactions, including those relevant to peptide chemistry. The formation and cleavage of peptide bonds are fundamental processes in protein synthesis and degradation. QM methods can quantify the propensity of amino acids to form peptide bonds by calculating parameters like the peptide bond formation propensity (Kp), which is influenced by the inductive and steric effects of amino acid side chains austinpublishinggroup.com. By analyzing transition states and energy barriers, QM can elucidate the pathways and kinetics of these reactions. Furthermore, QM studies can investigate the stability of different conformations and the role of non-covalent interactions, such as hydrogen bonds, in stabilizing specific peptide structures or facilitating chemical transformations researchgate.netresearchgate.net.

Compound Names Table:

H-Phe-Asp-OH

L-phenylalanine

L-aspartic acid

Phenylalanine (Phe)

Aspartic acid (Asp)

Fmoc-Phe-Asp-OH (FD)

Diphenylalanine (FF)

N-acetyl-L-aspartic acid N'-methylamide

N-acetylcysteine (NAC)

Pro-Tyr dipeptide

Ala-Gln dipeptide

Phe-Leu

Leu-Phe

Cyclo(-Leu-Phe)

H-Phe-Phe-OH

H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH (SP1-7)

Analytical Methodologies for Research on H Phe Asp Oh

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry used to separate mixtures into their individual components. For a polar, non-volatile dipeptide like H-PHE-ASP-OH, liquid chromatography and its variants are the most common approaches, while gas chromatography requires chemical modification to be viable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of peptides due to its high resolution, sensitivity, and speed. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides like H-PHE-ASP-OH from related impurities, precursors (phenylalanine, aspartic acid), or degradation products. americanpeptidesociety.org

In RP-HPLC, the separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased. This causes more hydrophobic compounds to elute later than more polar ones. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged functional groups of the peptide. americanpeptidesociety.org

Detailed research on related aspartyl peptides demonstrates the efficacy of RP-HPLC in resolving isomeric forms, such as α- and β-aspartyl peptides, which can be a significant challenge. For instance, studies on the degradation of similar peptides have successfully used gradients of acetonitrile (B52724) in water with 0.1% TFA to separate most degradation products. americanpeptidesociety.org Quantification is achieved using a detector, most commonly an ultraviolet (UV) detector set to a wavelength where the peptide bond absorbs (typically ~210-220 nm).

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or C8Separation based on hydrophobicity
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterAqueous component of the mobile phase; provides protons and acts as an ion-pairing agent
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier to elute the analyte
Elution ModeGradientAllows for the separation of compounds with a wide range of polarities
DetectionUV Absorbance at 210-220 nmQuantification based on peptide bond absorption

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. americanpeptidesociety.org Due to their low volatility and polar nature, amino acids and peptides like H-PHE-ASP-OH are not directly amenable to GC analysis. sigmaaldrich.com Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step to convert the non-volatile peptide into a volatile and thermally stable derivative. researchgate.netlibretexts.org

The most common derivatization method for peptides in this context is silylation. sigmaaldrich.comnih.gov This process involves replacing the active hydrogens on the amine (-NH2) and carboxylic acid (-COOH) groups with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, reacting in a solvent such as acetonitrile to produce the per-trimethylsilylated dipeptide derivative in high yield. nih.govacs.org

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a column. The separation is based on the compound's boiling point and its interaction with the stationary phase. Coupling the GC to a mass spectrometer (GC-MS) allows for both quantification and structural identification based on the fragmentation pattern of the derivative. nih.gov Although less common than HPLC for peptide analysis, GC-MS provides excellent sensitivity and structural information for small peptides. americanpeptidesociety.org

ParameterTypical ConditionPurpose
Derivatization ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in AcetonitrileIncreases volatility and thermal stability of the dipeptide
ColumnLow-polarity phase (e.g., 1% OV-1 on Chromosorb 750)Separates volatile derivatives
Carrier GasHelium or NitrogenTransports the analyte through the column
Elution ModeTemperature Programmed (e.g., 100°C to 280°C)Separates compounds based on boiling points
DetectionMass Spectrometry (MS) or Flame Ionization Detector (FID)Provides structural identification and quantification

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mtoz-biolabs.com It is particularly effective for analyzing charged, polar molecules like peptides and offers advantages such as high efficiency, short analysis times, and minimal sample consumption.

In the context of H-PHE-ASP-OH, Capillary Zone Electrophoresis (CZE) is the most common mode used. mtoz-biolabs.com Analytes are separated in a narrow-bore, fused-silica capillary filled with a background electrolyte (BGE) buffer. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio.

Research on closely related aspartyl tripeptides has demonstrated the power of CE for resolving complex mixtures of degradation products, including isomers and enantiomers. Separation is typically achieved using a low pH buffer, such as 50 mM sodium phosphate (B84403) at pH 3.0. Under these acidic conditions, the peptides are positively charged and migrate towards the cathode. To resolve challenging separations, such as diastereomers, chiral selectors like cyclodextrins can be added to the background electrolyte.

ParameterTypical ConditionPurpose
TechniqueCapillary Zone Electrophoresis (CZE)Separation based on charge-to-size ratio
CapillaryFused-silicaProvides a channel for separation
Background Electrolyte (BGE)50 mM Sodium Phosphate, pH 3.0Conducts current and maintains pH
Additive (optional)CyclodextrinsChiral selector for separating stereoisomers
DetectionUV Absorbance at ~200 nmQuantification based on analyte absorption

Electrophoretic Methods

Gel electrophoresis is a technique used to separate macromolecules like proteins and peptides based on their size, charge, or conformation. jackwestin.comwikipedia.org For assessing the purity of a small dipeptide such as H-PHE-ASP-OH, a specialized polyacrylamide gel electrophoresis (PAGE) system is required.

Tris-Tricine SDS-PAGE is particularly suitable for the separation of small proteins and peptides in the molecular weight range of 1-100 kDa. creative-proteomics.com This method modifies the standard SDS-PAGE system by replacing glycine (B1666218) with tricine (B1662993) in the running buffer. The change facilitates better separation of low molecular weight species. creative-proteomics.com In this technique, the peptide sample is treated with sodium dodecyl sulfate (B86663) (SDS), an anionic detergent that denatures the molecule and imparts a uniform negative charge. When an electric field is applied, the SDS-coated peptides migrate through the porous polyacrylamide gel towards the positive electrode. The gel matrix acts as a molecular sieve, impeding the movement of larger molecules more than smaller ones, thus separating them based on molecular weight. jackwestin.com

For H-PHE-ASP-OH (MW ≈ 280.28 Da), this method would be used to detect the presence of higher molecular weight impurities, such as dimers, trimers, or unreacted starting materials from a larger peptide synthesis. The purity is visually assessed after staining the gel with a dye like Coomassie Brilliant Blue; a pure sample should yield a single band, while impurities would appear as separate bands. creative-proteomics.com

Advanced Spectroscopic Methods for Characterization in Complex Matrices

Characterizing H-PHE-ASP-OH within complex biological or chemical matrices requires highly selective and sensitive techniques that can provide unambiguous structural information. Advanced spectroscopic methods, often coupled with separation techniques (hyphenated techniques), are essential for this purpose.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and structure of analytes. When coupled with a separation method like HPLC or CE (LC-MS or CE-MS), it allows for the specific detection of H-PHE-ASP-OH in a complex mixture. Electrospray ionization (ESI) is a soft ionization technique commonly used that transfers the peptide from the liquid phase into the gas phase as an intact, charged ion (e.g., [M+H]⁺). The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion, confirming the molecular weight with high accuracy. mtoz-biolabs.com

Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this technique, the parent ion corresponding to H-PHE-ASP-OH is isolated and fragmented. The resulting fragment ions are characteristic of the peptide's amino acid sequence. For instance, cleavage of the peptide bond would produce specific b- and y-ions, allowing for the confirmation of the Phe-Asp sequence. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for unambiguous structure elucidation. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For H-PHE-ASP-OH, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenylalanine side chain, as well as signals for the α- and β-protons of both amino acid residues. nih.gov While direct NMR analysis in highly complex matrices can be challenging due to overlapping signals, it is invaluable for characterizing purified samples and can be used in metabolic studies with isotopic labeling to trace the fate of the dipeptide.

Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), represent a cornerstone for the analysis of H-PHE-ASP-OH and related peptides. nih.gov This approach combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov The HPLC component separates H-PHE-ASP-OH from other components in a sample matrix, such as its constituent amino acids, phenylalanine and aspartic acid, or other degradation products. acs.orgacs.org Following separation, the compound is ionized, typically using electrospray ionization (ESI), and subjected to mass analysis.

In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the molecular weight of H-PHE-ASP-OH is selected and fragmented to produce characteristic product ions. This process, often performed in multiple-reaction monitoring (MRM) mode, provides exceptional selectivity and allows for accurate quantification even in complex biological fluids. nih.gov The use of an isotopically labeled internal standard, such as H-PHE-ASP-OH containing ¹³C or ²H atoms, is common in isotope dilution mass spectrometry (ID-MS) methods to ensure the highest accuracy and precision. nih.gov

Below is an interactive table outlining typical parameters for an LC-MS/MS method for analyzing a dipeptide like H-PHE-ASP-OH.

ParameterTypical Value/ConditionDescription
Chromatography ModeReversed-Phase (RP) HPLCSeparates compounds based on hydrophobicity. Suitable for peptides. helixchrom.com
Stationary Phase (Column)C18 (e.g., 3.0 x 100 mm, 3 µm)A common non-polar stationary phase providing good retention for peptides. mdpi.com
Mobile Phase A0.1% Formic Acid in WaterAcidified aqueous phase to improve peak shape and ionization efficiency.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent used to elute the analyte from the column.
ElutionGradientThe percentage of Mobile Phase B is increased over time to elute compounds with varying polarities.
Flow Rate0.4 - 0.6 mL/minA typical flow rate for analytical scale columns. mdpi.com
Ionization SourceElectrospray Ionization (ESI), Positive ModeEfficiently ionizes peptides by creating protonated molecules [M+H]⁺.
MS Analysis ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov
Precursor Ion (m/z)281.1Corresponds to the [M+H]⁺ of H-PHE-ASP-OH (C₁₃H₁₆N₂O₅, MW: 280.28). novoprolabs.com
Product Ions (m/z)e.g., 166.1, 120.1Characteristic fragments resulting from the collision-induced dissociation of the precursor ion.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to investigate reaction mechanisms and trace the metabolic fate of molecules. nih.govnih.gov In the context of H-PHE-ASP-OH, stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) can be incorporated into the dipeptide's structure. These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing them to be used as tracers. nih.govnih.gov

Deuterium and ¹³C Labeling for NMR and MS Studies

Synthesizing H-PHE-ASP-OH with specific atoms replaced by their heavier isotopes provides an invaluable tool for structural and mechanistic analysis. acs.org For MS studies, the mass shift introduced by the isotopic label allows for clear differentiation from endogenous, unlabeled molecules. This is the basis for isotope dilution assays, where a known quantity of a heavy-labeled version of H-PHE-ASP-OH is added to a sample as an internal standard, enabling highly accurate quantification. nih.gov For example, using phenylalanine labeled with six ¹³C atoms in the aromatic ring (¹³C₆-Phenylalanine) as a precursor would result in an H-PHE-ASP-OH molecule that is 6 Daltons heavier than the unlabeled version. nih.gov

In NMR spectroscopy, ¹³C labeling can be used in ¹³C-¹H correlation experiments (like HSQC) to resolve spectral overlap and facilitate resonance assignment, particularly in complex mixtures or when studying interactions with larger biomolecules. nih.gov Deuterium labeling is also employed; replacing ¹H with ²H at specific positions simplifies complex proton NMR spectra and can be used to probe kinetic isotope effects in enzyme-catalyzed reactions, providing insight into which bond-breaking steps are rate-limiting. nih.govnih.gov

Isotopologue of H-PHE-ASP-OHLabeling PositionMass Shift (vs. Unlabeled)Primary Application
[¹³C₆-Phe]-Asp-OHPhenylalanine aromatic ring+6 DaID-LC/MS/MS internal standard nih.gov
H-Phe-[¹³C₄-Asp]-OHAspartic acid backbone+4 DaMetabolic tracing, MS quantification
H-Phe-[²H₃-Asp]-OHAspartic acid Cβ and Cα+3 DaKinetic isotope effect studies, NMR simplification
[U-¹³C₉-Phe]-Asp-OHAll 9 carbons of Phenylalanine+9 DaStable Isotope Resolved Metabolomics (SIRM) nih.gov

Tracing Metabolic Pathways in Model Systems

Administering isotopically labeled H-PHE-ASP-OH to a model system (e.g., cell cultures, tissues, or whole organisms) allows researchers to trace its metabolic fate. kuleuven.be This approach, often part of a broader field known as Stable Isotope Resolved Metabolomics (SIRM), can quantitatively track the atoms of the labeled dipeptide as it is absorbed, distributed, metabolized, and excreted. nih.gov

By analyzing biological samples (e.g., plasma, urine, tissue extracts) over time using LC-MS/MS or NMR, one can identify and quantify metabolites that contain the isotopic label. kuleuven.be For instance, if H-PHE-ASP-OH labeled with ¹³C in the phenylalanine moiety is administered, researchers can determine the rate at which it is hydrolyzed back into its constituent amino acids by observing the appearance of labeled phenylalanine in the system. nih.gov Furthermore, the label can be tracked as it is incorporated into other molecules, revealing the downstream pathways that utilize phenylalanine and aspartic acid. nih.gov This provides a dynamic view of metabolic fluxes and pathway activities, offering insights that cannot be obtained from measuring static metabolite concentrations alone. nih.govresearchgate.net

Labeled Tracer AdministeredPotential Labeled Metabolite DetectedMetabolic Process Investigated
H-[¹³C₉-Phe]-Asp-OH¹³C₉-PhenylalanineHydrolysis / Digestion of the dipeptide
H-Phe-[¹³C₄-Asp]-OH¹³C₄-Aspartic AcidHydrolysis / Digestion of the dipeptide
H-Phe-[¹³C₄-Asp]-OH¹³C-labeled OxaloacetateEntry of Aspartic Acid into the TCA cycle
H-[¹³C₉-Phe]-Asp-OH¹³C-labeled TyrosineHydroxylation of Phenylalanine
H-[¹³C₉-Phe]-Asp-OH¹³C-labeled proteinsIncorporation into de novo protein synthesis

Future Directions and Research Gaps in H Phe Asp Oh Studies

Exploration of Novel Synthetic Routes and Biocatalytic Approaches

The efficient and sustainable synthesis of dipeptides like H-PHE-ASP-OH is paramount for their broader application. Traditional chemical synthesis methods often involve multiple steps, the use of protecting groups, and can generate significant chemical waste, impacting cost-effectiveness and environmental footprint researchgate.netrsc.org. Emerging research highlights biocatalysis as a greener and more specific alternative, utilizing enzymes or whole-cell systems to form peptide bonds without the need for protecting groups researchgate.netresearchgate.netnih.govsemanticscholar.org.

Future research should focus on identifying and optimizing novel synthetic routes for H-PHE-ASP-OH. This includes screening for new enzymes, such as specific ligases or proteases, that can catalyze the formation of the Phe-Asp bond with high yield and stereoselectivity researchgate.netsemanticscholar.org. Investigating chemoenzymatic strategies, which combine chemical and enzymatic steps, could offer a balanced approach. Furthermore, the development of fermentative processes using engineered microorganisms or non-ribosomal peptide synthetases (NRPS) holds promise for scalable and sustainable production researchgate.netsemanticscholar.org.

Table 9.1.1: Comparative Analysis of Potential Synthetic Routes for H-PHE-ASP-OH

Route TypeKey Reagents/EnzymesReaction Conditions (Typical)Expected YieldPurity ProfileSustainability IndexWaste Generation
Chemical Protecting groups (e.g., Boc, Fmoc), coupling agents (e.g., DCC, HOBt), deprotection reagentsOrganic solvents, varied temperatures, pH controlHighHigh (with purification)ModerateHigh
Biocatalytic Specific peptidases, L-amino acid ligases (e.g., RizA)Aqueous buffers, mild temperatures (e.g., 25-40°C), controlled pHModerate to HighHigh (often inherent)HighLow
Chemoenzymatic Combination of chemical steps and enzymatic catalysisVaried, depending on the specific stepsHighHighModerate to HighModerate
Fermentative Engineered microorganisms, NRPS, CDPSBioreactor conditions (temperature, pH, media composition)VariableVariableHighLow

Deeper Understanding of Self-Assembly Mechanisms and Hierarchical Structures

Dipeptides are recognized as fundamental building blocks capable of self-assembly into ordered supramolecular structures, forming the basis for advanced nanomaterials acs.orgdergipark.org.trresearchgate.net. The self-assembly of H-PHE-ASP-OH is likely driven by a combination of non-covalent interactions, including hydrogen bonding between backbone amide groups, hydrophobic interactions due to the phenylalanine residue, and electrostatic interactions involving the aspartic acid carboxylate group acs.orgnih.govmdpi.com. The aromatic nature of phenylalanine also suggests the potential for π-π stacking interactions dergipark.org.tracs.org.

Future research should systematically investigate the specific molecular features and environmental conditions (pH, solvent, concentration) that dictate the self-assembly pathways of H-PHE-ASP-OH. Elucidating how these forces orchestrate the formation of specific hierarchical architectures, such as nanofibers, nanotubes, or hydrogels, is crucial for harnessing its material properties acs.orgdergipark.org.trresearchgate.netacs.organu.edu.au. Understanding these mechanisms will enable rational design of H-PHE-ASP-OH-based materials with tailored mechanical, optical, or electronic properties.

Table 9.2.1: Hypothesized Self-Assembly Driving Forces and Resulting Structures for H-PHE-ASP-OH

Driving ForceAmino Acid ContributionExpected Influence on AssemblyPotential Supramolecular Architectures
Hydrogen Bonding BackboneStabilizes linear chains, inter-chain interactionsFibers, Sheets
Hydrophobic Effects PhenylalaninePromotes aggregation, shielding from solventCore formation, fibril bundling
Electrostatic Int. Aspartic Acid (COO⁻)Influences solubility, inter-chain attraction/repulsionpH-dependent assembly, charged arrays
π-π Stacking PhenylalanineStabilizes stacked arrangements, enhances rigidityOrdered columnar structures
Combined Effects This compound sequenceSynergistic interactions leading to complex, ordered assembliesNanotubes, Hydrogels, Vesicles

Mechanistic Elucidation of Interactions with Specific Macromolecules in Non-Human Contexts

The ability of peptides to interact with a wide array of macromolecules is fundamental to biological processes and materials science nih.govmdpi.comqyaobio.com. Future studies should explore the specific interactions of H-PHE-ASP-OH with various macromolecules, focusing on non-human biological systems or biomimetic materials. Potential targets could include polysaccharides, synthetic polymers, or specific protein domains in model organisms or cell-free systems.

Investigating these interactions will require employing advanced biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to quantify binding affinities, identify interaction sites, and elucidate the underlying mechanisms rsc.org. Understanding how H-PHE-ASP-OH interfaces with different macromolecular environments could reveal applications in areas like biomaterial functionalization, drug delivery systems, or as components in biosensors.

Table 9.3.1: Potential Macromolecule Targets and Hypothesized Interaction Mechanisms for H-PHE-ASP-OH

Macromolecule TargetExpected Interaction Mechanism(s)Hypothesized Binding AffinityPotential Application Context (Non-Human)
Polysaccharides Electrostatic (with charged groups), Hydrogen bondingModerate to HighBiomaterial coating, hydrogel cross-linking
Synthetic Polymers Hydrophobic, π-π stacking (if aromatic polymers)VariablePolymer functionalization, composite materials
Model Proteins (e.g., enzymes, structural proteins) Electrostatic, Hydrophobic, Hydrogen bonding, π-π stackingVariableEnzyme inhibition/activation, protein scaffolding
Nucleic Acids (e.g., DNA/RNA) Electrostatic (with phosphate (B84403) backbone), Intercalation (π-π)Low to ModerateGene delivery vectors, nucleic acid binding studies

Advanced Computational Modeling for Predictive Design

Computational modeling offers powerful tools to predict the behavior, properties, and interactions of peptides like H-PHE-ASP-OH, accelerating the discovery process acs.orgnih.govjmicrobiol.or.krwarwick.ac.uknih.gov. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and machine learning (ML) algorithms can provide atomic-level insights into peptide conformation, self-assembly pathways, and binding affinities with target molecules acs.orgacs.orgnih.govwarwick.ac.uk.

Future research should leverage these computational approaches to:

Predict the stable conformations of H-PHE-ASP-OH in various environments.

Simulate and model its self-assembly processes, identifying key intermediates and driving forces.

Predict binding modes and affinities with specific macromolecules or small molecules.

Guide the design of novel H-PHE-ASP-OH derivatives with enhanced or novel properties by identifying critical structural modifications.

Table 9.4.1: Computational Modeling Techniques and Their Predictive Applications for H-PHE-ASP-OH

Computational TechniquePrimary Application for H-PHE-ASP-OHData Output / Predictive Capability
Density Functional Theory (DFT) Conformation analysis, interaction energies, electronic propertiesOptimized geometries, vibrational frequencies, binding energies
Molecular Dynamics (MD) Simulating dynamic behavior, self-assembly, solvation effectsTrajectories of atomic motion, conformational changes, diffusion rates
Quantum Chemistry Methods Detailed electronic structure, reaction mechanismsBond energies, charge distributions, transition states
Machine Learning (ML)/AI Predicting properties (solubility, binding), sequence-structure relationshipsPredictive models for activity, classification of structural motifs
Coarse-Grained Modeling Simulating large-scale self-assembly and aggregation dynamicsMacroscopic structural formation, phase behavior

Role in Basic Biological Systems and Evolutionary Significance of Dipeptides

Dipeptides, as the simplest peptide units, play diverse roles in biological systems, acting as signaling molecules, metabolic intermediates, or building blocks for larger peptides and proteins researchgate.netdergipark.org.trcnr.itpreprints.orgtaylorandfrancis.com. Studying simple dipeptides like H-PHE-ASP-OH can provide fundamental insights into the early evolution of peptides and the emergence of complex biological functions. The specific sequence of phenylalanine and aspartic acid, with its distinct aromatic and charged side chains, may offer unique properties not found in simpler dipeptides.

Future research could investigate the presence and function of H-PHE-ASP-OH or similar dipeptides in basic biological systems, perhaps in extremophiles or early life forms, to understand their evolutionary origins and roles. Furthermore, examining how such dipeptides might have contributed to the development of more complex peptide structures and functions over evolutionary time could illuminate the fundamental principles governing biological complexity cnr.itpreprints.orgresearchgate.netnih.gov.

Table 9.5.1: General Dipeptide Functions and Potential Evolutionary Significance of H-PHE-ASP-OH

General Dipeptide FunctionPotential Role of H-PHE-ASP-OHEvolutionary Significance
Building Blocks Component in de novo peptide synthesis or protein fragmentsEarly step in polypeptide chain formation, establishing structural diversity
Signaling Molecules Potential endogenous signaling roles (e.g., neurotransmitter precursors, receptor modulators)Precursors to more complex signaling peptides, early forms of intercellular communication
Metabolic Intermediates Products or substrates in amino acid metabolism or peptide degradation pathwaysRole in nutrient cycling, energy metabolism in primitive organisms
Enzyme Inhibitors/Activators Modulating enzyme activity through specific binding interactionsEarly forms of catalytic regulation, precursor to more complex enzyme active sites
Structural Elements Contribution to self-assembly and material propertiesFoundation for the evolution of peptide-based structural materials and cellular organization

Development of H-PHE-ASP-OH-based Probes for Fundamental Biological Questions

Peptide-based molecular probes are invaluable tools for investigating complex biological processes due to their specificity, biocompatibility, and ease of modification qyaobio.combeilstein-journals.orgresearchgate.netresearchgate.net. H-PHE-ASP-OH could be functionalized with various reporter groups (e.g., fluorophores, biotin, radioactive isotopes) to create novel probes for a range of fundamental biological questions.

Future research should focus on developing site-specific labeling strategies for H-PHE-ASP-OH, such as conjugating fluorophores to either the N-terminus, C-terminus, or potentially modified side chains. These probes could then be employed to:

Track the localization and dynamics of H-PHE-ASP-OH within cellular or extracellular environments.

Study its interactions with specific biomolecules or cellular components.

Monitor enzyme activities that process or are modulated by H-PHE-ASP-OH.

Investigate its role in specific signaling pathways or metabolic processes.

Serve as components in FRET-based assays or other molecular recognition studies qyaobio.combeilstein-journals.orgresearchgate.net.

Table 9.6.1: Functionalization Strategies for H-PHE-ASP-OH Probes and Their Biological Applications

Functionalization StrategyReporter Group/MethodPotential Biological Questions AddressedTarget Biological Systems
N-terminal Labeling Fluorescent dyes (e.g., FITC, TAMRA), BiotinTracking cellular uptake and localization, monitoring binding to specific receptors or enzymesCell cultures, tissue samples, in vitro assays
C-terminal Labeling Fluorescent dyes, Quenchers (for FRET probes), Affinity tagsStudying enzyme cleavage sites, monitoring conformational changes upon binding, proximity studies with FRETEnzyme assays, protein-protein interaction studies
Side-chain Modification/Conjugation Chelating agents (for radiolabeling), Click chemistry handlesIn vivo imaging (PET/SPECT), site-specific conjugation to surfaces or nanoparticles, developing targeted delivery systemsLiving organisms (pre-clinical), biomaterial interfaces
Incorporation into Self-Assembled Structures Fluorescently tagged H-PHE-ASP-OH monomersVisualizing the formation and dynamics of supramolecular assemblies, studying structure-function relationships in peptide-based materialsHydrogels, nanofibers, biomimetic scaffolds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.